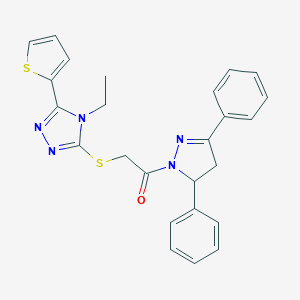![molecular formula C25H20F2N4OS B292185 2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292185.png)
2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine is a novel compound that has recently gained attention in the scientific research community. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
Mécanisme D'action
The mechanism of action of this compound involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in various cellular signaling pathways. This inhibition leads to a reduction in the activity of these pathways, which can have a beneficial effect in the treatment of certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to have potent anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using this compound in lab experiments include its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe compound to use in various studies. However, the limitations of using this compound include its high cost and the limited availability of the compound.
Orientations Futures
There are several future directions for the study of this compound. One potential application is in the treatment of various autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of various viral infections, such as HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of this compound involves the reaction of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid with 4,6-dimethylthieno[2,3-b]pyridine-3-amine in the presence of a coupling agent. The reaction yields 2-{[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine as the end product.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C25H20F2N4OS |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C25H20F2N4OS/c1-13-11-14(2)29-24-21(13)22(28)23(33-24)25(32)31-20(16-5-9-18(27)10-6-16)12-19(30-31)15-3-7-17(26)8-4-15/h3-11,20H,12,28H2,1-2H3 |
Clé InChI |
CIECVGJTVMISLM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N)C |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl 6-methyl 5-(3-methoxyphenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292104.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
![Diethyl 7-methyl-1-(4-methylphenyl)-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292106.png)
![Ethyl 15-(3-chlorophenyl)-11-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292109.png)
![Ethyl 15-(4-fluorophenyl)-11-pyridin-3-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292110.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 11-(3-methoxyphenyl)-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292113.png)
![Ethyl 11-phenyl-7-(2-thienyl)-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292114.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)
![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)

![2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292123.png)